molecular formula C14H10FNO B068207 2-Fluoro-6-(4-methylphenoxy)benzonitrile CAS No. 175204-08-7

2-Fluoro-6-(4-methylphenoxy)benzonitrile

Cat. No.: B068207
CAS No.: 175204-08-7
M. Wt: 227.23 g/mol
InChI Key: JLTWAYPSQIKWIL-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H10FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a 4-methylphenoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is as follows:

    Starting Materials: 2-Fluorobenzonitrile and 4-methylphenol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-fluorobenzonitrile is reacted with 4-methylphenol under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-methylphenoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or other derivatives.

Scientific Research Applications

2-Fluoro-6-(4-methylphenoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-methylphenoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluoro and phenoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(4-methoxyphenoxy)benzonitrile: Similar structure but with a methoxy group instead of a methyl group.

    2-Fluoro-6-(4-chlorophenoxy)benzonitrile: Similar structure but with a chloro group instead of a methyl group.

    2-Fluoro-6-(4-nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

2-Fluoro-6-(4-methylphenoxy)benzonitrile is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.

Properties

IUPAC Name

2-fluoro-6-(4-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWAYPSQIKWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372037
Record name 2-fluoro-6-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-08-7
Record name 2-fluoro-6-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(4-methylphenoxy)benzonitrile
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